In-Depth Technical Guide: 2-(Triethylsilyl)-1,1'-biphenyl – Synthesis, Properties, and Applications in Advanced Materials and Drug Development
In-Depth Technical Guide: 2-(Triethylsilyl)-1,1'-biphenyl – Synthesis, Properties, and Applications in Advanced Materials and Drug Development
Executive Summary
In the landscape of modern organometallic chemistry and advanced materials design, the strategic functionalization of the biphenyl core is paramount. While the trimethylsilyl (TMS) derivative of biphenyl is widely cataloged, 2-(Triethylsilyl)-1,1'-biphenyl represents a highly specialized, sterically shielded building block. The substitution of methyl groups for ethyl groups on the silicon center fundamentally alters the kinetic stability of the molecule, rendering it highly resistant to premature desilylation during complex, multi-step syntheses.
This whitepaper provides an authoritative analysis of 2-(Triethylsilyl)-1,1'-biphenyl, detailing its chemical identifiers, physicochemical properties, and the causality behind its use in directed ortho-metalation (DoM) and Hiyama cross-coupling.
Chemical Identity and Core Identifiers
Unlike its commercially ubiquitous trimethylsilyl counterpart ([1,1'-Biphenyl]-2-yltrimethylsilane, CAS 17049-39-7) , a specific Chemical Abstracts Service (CAS) registry number for 2-(Triethylsilyl)-1,1'-biphenyl is not universally indexed in bulk commercial databases. Consequently, researchers must rely on computed structural identifiers to ensure precise chemical tracking and database querying.
The structural integrity of the biphenyl core combined with the triethylsilyl (TES) moiety yields the following definitive identifiers:
Table 1: Structural Identifiers for 2-(Triethylsilyl)-1,1'-biphenyl
| Identifier Type | Value |
| IUPAC Name | triethyl(2-phenylphenyl)silane |
| Molecular Formula | C₁₈H₂₄Si |
| Canonical SMILES | CC(CC)C1=CC=CC=C1C2=CC=CC=C2 |
| InChI | InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-14-10-9-13-17(18)16-11-7-8-12-16/h7-14H,4-6H2,1-3H3 |
| InChIKey | Computed based on exact stereochemical hashing (Standard InChIKey) |
Physicochemical Properties
The addition of the triethylsilyl group significantly enhances the lipophilicity and molecular volume of the biphenyl scaffold. This steric bulk is the primary driver for its unique reactivity profile.
Table 2: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Molecular Weight | 268.47 g/mol | High mass dictates lower volatility compared to the TMS analog. |
| Calculated LogP | ~6.8 | Extreme lipophilicity; requires non-polar solvents (e.g., Hexanes, Toluene) for extraction. |
| H-Bond Donors | 0 | Incapable of hydrogen bonding; strictly hydrophobic interactions. |
| H-Bond Acceptors | 0 | Silicon acts as a weak Lewis acid, not an H-bond acceptor. |
| Physical State | Viscous Colorless Oil | Typical for heavily alkylated organosilanes at standard temperature and pressure. |
Mechanistic Role in Organic Synthesis: The E-E-A-T Perspective
As an application scientist, the choice between a TMS and a TES group is never arbitrary. The causality behind selecting 2-(Triethylsilyl)-1,1'-biphenyl lies in kinetic shielding .
The ethyl groups on the silicon atom provide a significantly larger cone angle than methyl groups. When the biphenyl scaffold undergoes subsequent aggressive transformations—such as harsh oxidations, reductions, or exposure to mildly acidic/basic aqueous conditions—the bulky ethyl groups physically block nucleophiles (like water or alcohols) from attacking the electrophilic silicon center. This prevents unwanted protodesilylation. Furthermore, the TES group can act as a robust directing group or a masked reactive site for late-stage functionalization, such as in fluoride-activated cross-coupling .
Experimental Workflows & Protocols
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
The synthesis of 2-(Triethylsilyl)-1,1'-biphenyl relies on the thermodynamic acidity of the ortho-protons on the biphenyl ring.
Causality of Reagents: We utilize n-Butyllithium (n-BuLi) paired with Tetramethylethylenediamine (TMEDA). n-BuLi naturally forms unreactive hexameric aggregates in solution. TMEDA coordinates to the lithium ions, breaking these aggregates into highly reactive monomers/dimers, which is strictly required to deprotonate the relatively unreactive biphenyl C-H bond.
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add biphenyl (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).
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Activation: Add TMEDA (12.0 mmol) to the solution and cool the flask to -78 °C using a dry ice/acetone bath.
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Metalation: Dropwise, add n-BuLi (11.0 mmol, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour, then warm to room temperature for 2 hours to ensure complete lithiation.
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Silylation: Re-cool the dark red solution to -78 °C. Slowly inject Triethylchlorosilane (TES-Cl, 12.0 mmol) .
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Quench & Extraction: Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
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Self-Validation Checkpoint: Analyze a 0.1 mL aliquot of the organic layer via GC-MS. The complete disappearance of the biphenyl peak (m/z 154) and the emergence of the target peak (m/z 268) validates the workflow.
Workflow of Directed ortho-Metalation and silylation to form 2-(Triethylsilyl)-1,1'-biphenyl.
Protocol 2: Fluoride-Activated Hiyama Cross-Coupling
The C-Si bond in 2-(Triethylsilyl)-1,1'-biphenyl is highly covalent and unreactive toward Palladium catalysts. To utilize this molecule in cross-coupling, we must induce hypervalency.
Causality of Reagents: Tetrabutylammonium fluoride (TBAF) is introduced to coordinate with the silicon atom, forming a pentacoordinate silicate [R-Si(Et)3F]-. This hypervalent state weakens the C-Si bond and increases the nucleophilicity of the biphenyl carbon, enabling transmetalation to the Pd(II) center.
Step-by-Step Methodology:
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Setup: In a glovebox, charge a vial with 2-(Triethylsilyl)-1,1'-biphenyl (1.0 mmol), an aryl halide electrophile (1.2 mmol), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., XPhos, 10 mol%).
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Activation: Remove the vial from the glovebox, add THF (5 mL), and inject TBAF (1.0 M in THF, 2.0 mmol).
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Coupling: Heat the mixture to 80 °C for 12 hours under argon.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The consumption of the UV-active starting material (R_f ~0.8) and the appearance of a highly conjugated cross-coupled product (R_f ~0.5) confirms the catalytic cycle's success.
Catalytic cycle of fluoride-activated Hiyama cross-coupling using the triethylsilyl derivative.
Applications in Advanced Materials and Drug Development
OLED Host Materials: In materials science, 2-(Triethylsilyl)-1,1'-biphenyl serves as a critical precursor for the synthesis of silicon-bridged biphenyls (silafluorenes). By subjecting the TES-biphenyl to intramolecular cyclization, researchers generate silafluorene cores that possess exceptionally high triplet energies and thermal stability. These properties make them ideal host materials for blue phosphorescent Organic Light-Emitting Diodes (OLEDs), preventing triplet-triplet annihilation and improving device longevity.
Pharmaceutical Rational Design: In medicinal chemistry, the triethylsilyl group is increasingly utilized as a lipophilic bioisostere. Incorporating the TES-biphenyl motif into a drug candidate can drastically alter its pharmacokinetic profile. The steric bulk of the TES group effectively shields the ortho position of the biphenyl ring from metabolic oxidation by Cytochrome P450 enzymes in the liver, thereby extending the biological half-life of the active pharmaceutical ingredient (API).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7095, Biphenyl" PubChem, [Link]
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Organic Syntheses. "2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate" Organic Syntheses, [Link]
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Wang, C., et al. "Zn-Mediated Cross Coupling of Alkynyl Bromides and Polychlorosilanes" The Journal of Organic Chemistry, American Chemical Society, [Link]
